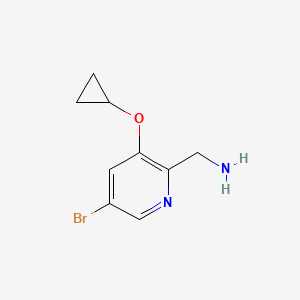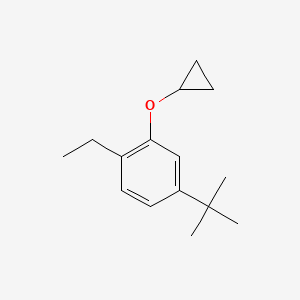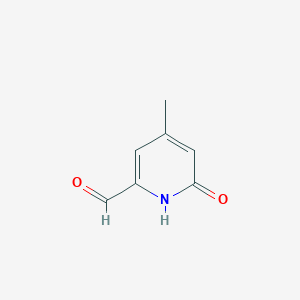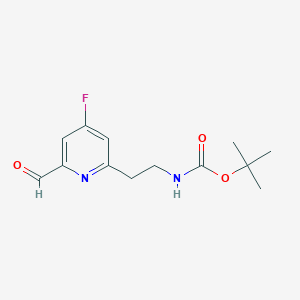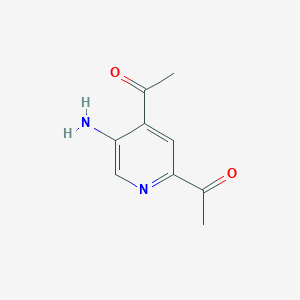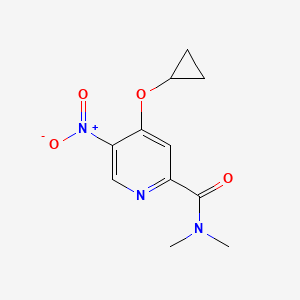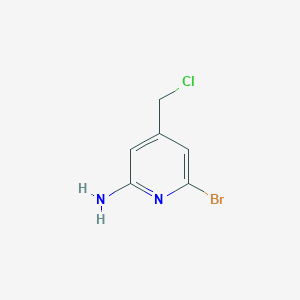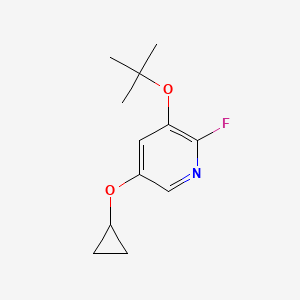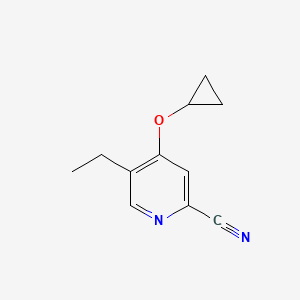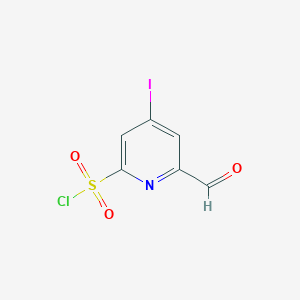
6-Formyl-4-iodopyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Formyl-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopyridine-2-sulfonyl chloride typically involves the introduction of formyl, iodo, and sulfonyl chloride groups onto the pyridine ring. One common method involves the chlorosulfonation of 4-iodopyridine, followed by formylation. The reaction conditions often require the use of reagents such as thionyl chloride (SOCl2) and formylating agents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
化学反応の分析
Types of Reactions
6-Formyl-4-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in substitution reactions, often facilitated by Lewis acids such as FeBr3 or AlCl3.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The iodo group can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like FeBr3, AlCl3, and ZnCl2 are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-Formyl-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Formyl-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The formyl group can participate in various condensation reactions, while the iodo group can undergo coupling reactions to form new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
4-Formyl-6-iodopyridine-2-sulfonyl chloride: Similar in structure but with different positional isomers.
6-Hydroxy-2-chloro-4-fluoropyridine: Contains different substituents but shares the pyridine core.
4-Fluoropyridinone: Another pyridine derivative with different functional groups.
Uniqueness
6-Formyl-4-iodopyridine-2-sulfonyl chloride is unique due to the combination of formyl, iodo, and sulfonyl chloride groups on the pyridine ring
特性
分子式 |
C6H3ClINO3S |
|---|---|
分子量 |
331.52 g/mol |
IUPAC名 |
6-formyl-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
InChIキー |
RYBXWWUXQOAOIG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



